

Desmethylocitalopram as a Certified Reference Material: A Technical Guide

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Compound of Interest

Compound Name: Desmethylocitalopram

Cat. No.: B1219260

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Introduction

Desmethylocitalopram is the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram.[1] As a pharmacologically active compound, it is crucial for a wide range of research and quality control applications, including pharmacokinetic studies, metabolic profiling, and as an impurity standard in the quality control of citalopram drug products. A Certified Reference Material (CRM) of **Desmethylocitalopram** provides a metrologically traceable standard of known purity and identity, ensuring the accuracy and reliability of analytical measurements.

This technical guide provides an in-depth overview of **Desmethylocitalopram** as a CRM, covering its physicochemical properties, the rigorous certification process it undergoes, detailed analytical methodologies for its characterization, and its primary mechanism of action.

Properties of Desmethylocitalopram Certified Reference Material

A **Desmethylocitalopram** CRM is a highly characterized and purified material, typically available as a hydrochloride salt in either a solid (neat) form or as a solution in a suitable solvent like methanol.[2][3] The certificate of analysis accompanying the CRM provides a comprehensive summary of its certified properties.

General Information

Property	Value
Chemical Name	1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-5-isobenzofurancarbonitrile hydrochloride
Synonyms	N-Desmethycitalopram HCl, Citalopram Impurity D (EP)
CAS Number	97743-99-2[3][4]
Molecular Formula	C ₁₉ H ₁₉ FN ₂ O · HCl[5]
Molecular Weight	346.83 g/mol [3]

Certified and Typical Specification Data

The following table summarizes the typical certified values and specifications for a **Desmethycitalopram** CRM. These values are established through a comprehensive characterization process.

Parameter	Typical Specification/Value	Analytical Technique(s)
Purity (as is)	≥ 98.0%	HPLC, qNMR
Certified Concentration (for solutions)	e.g., 1.000 mg/mL ± 0.005 mg/mL	Gravimetric Preparation, verified by HPLC/UV
Identity	Conforms to structure	¹ H NMR, Mass Spectrometry, IR
Water Content	≤ 1.0%	Karl Fischer Titration
Residual Solvents	Meets ICH Q3C limits	Headspace GC-MS
Storage Condition	-20°C[6] or as specified	N/A
Stability	≥ 5 years (under recommended storage)[6]	Stability studies under various conditions

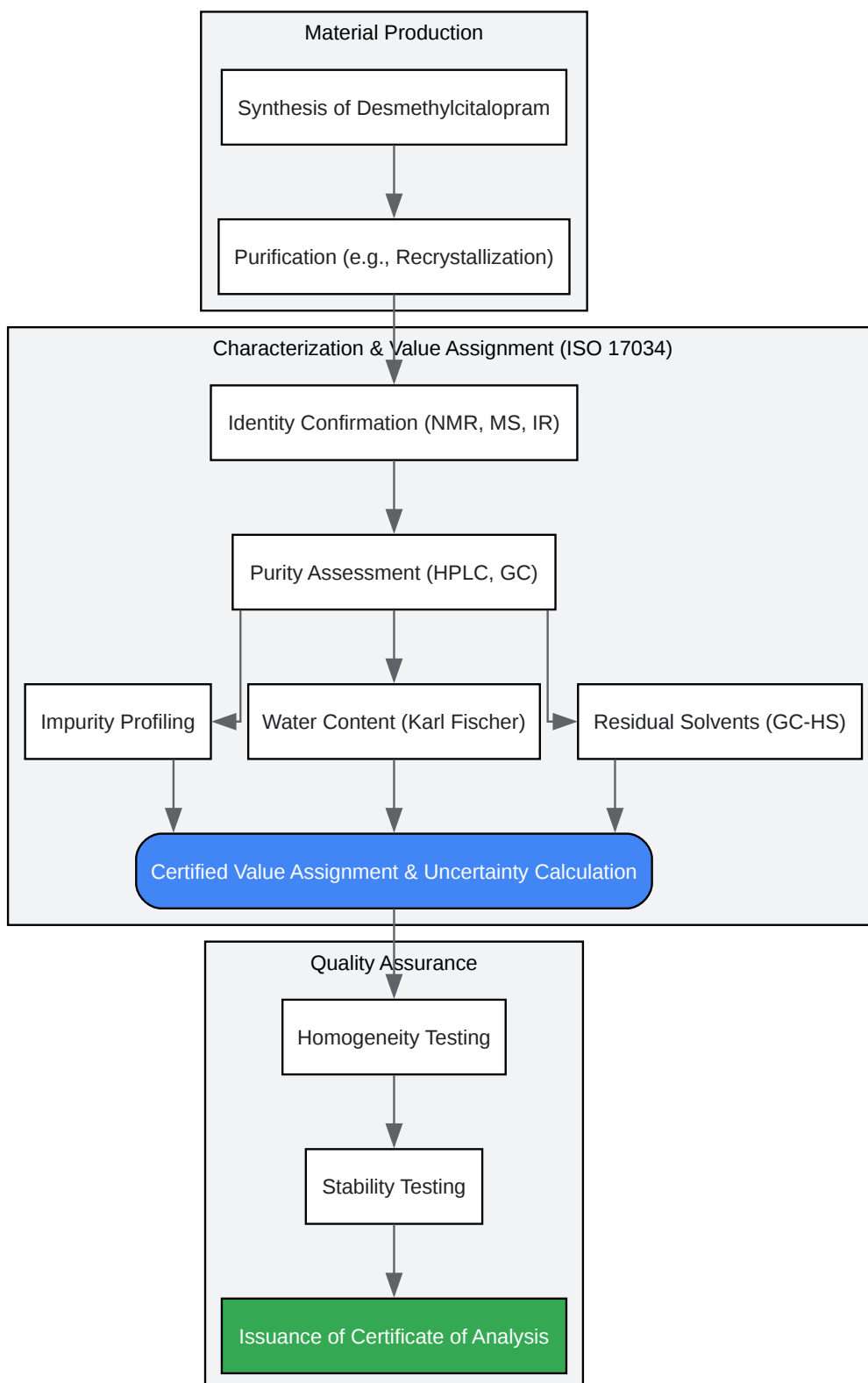
The Certification Process for Reference Materials

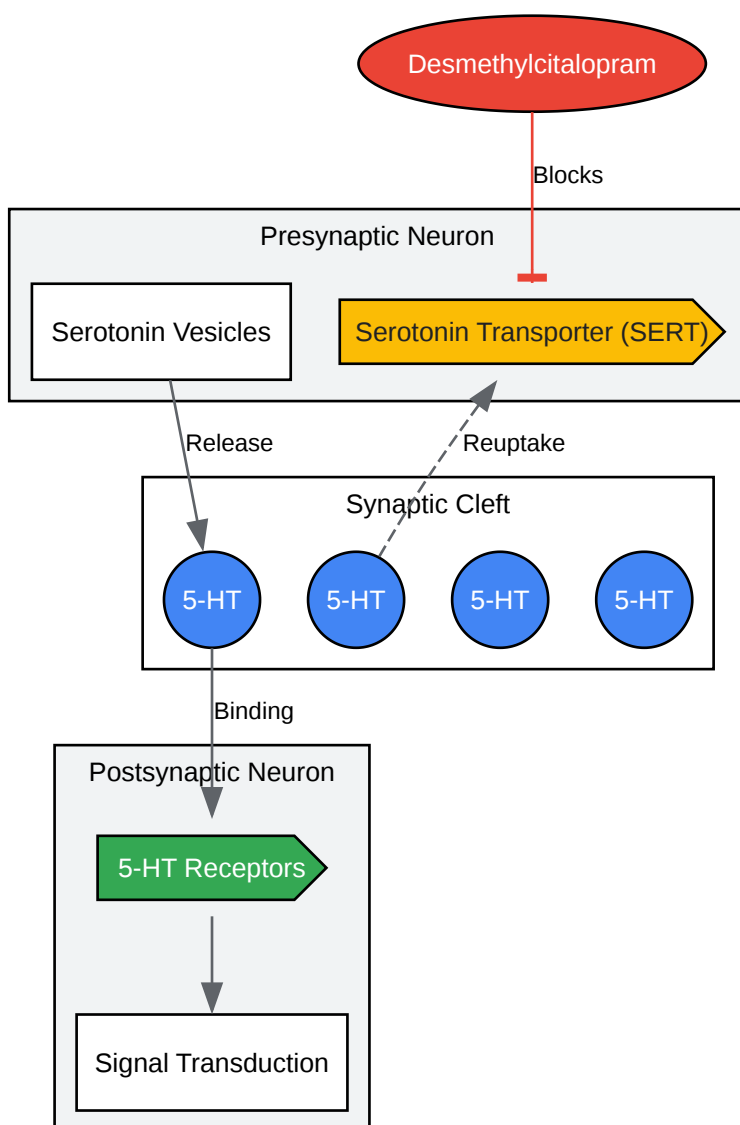
The production and certification of **Desmethylocitalopram** as a CRM are governed by rigorous international standards, primarily ISO 17034 ("General requirements for the competence of reference material producers"). This standard ensures that the CRM is produced with a high degree of scientific and technical competence, resulting in a material with certified property values, associated uncertainties, and established metrological traceability.

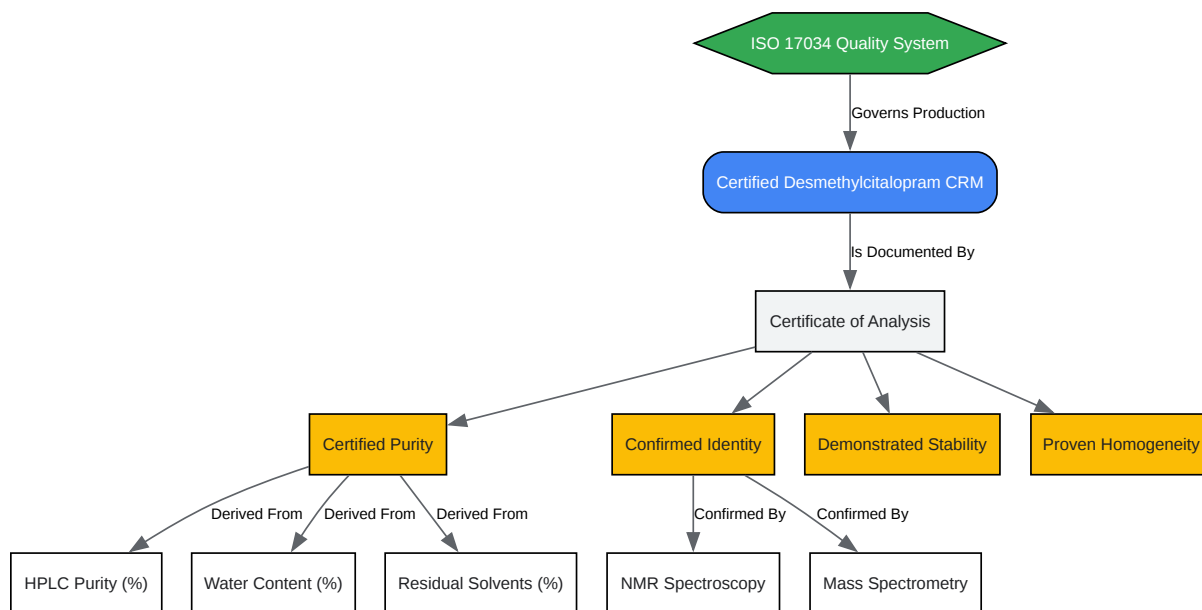
The certification workflow involves several key stages:

- **Synthesis and Purification:** **Desmethylocitalopram** is typically synthesized via the N-demethylation of citalopram.^[7] Purification is a critical step to remove starting materials, by-products, and other impurities. This can be achieved through techniques such as recrystallization or preparative chromatography.
- **Characterization:** A battery of analytical techniques is employed to confirm the identity and purity of the material. This includes spectroscopic methods for structural elucidation and chromatographic methods for assessing purity and identifying impurities.
- **Value Assignment:** For purity, a mass balance approach is often used, combining results from chromatographic purity, water content, residual solvents, and non-volatile residue. For solutions, the concentration is determined gravimetrically using calibrated balances and verified by an independent analytical method.
- **Uncertainty Estimation:** An uncertainty budget is calculated, taking into account all potential sources of error in the characterization and value assignment process.
- **Homogeneity and Stability Studies:** The batch is tested for homogeneity to ensure that all units of the CRM have the same properties. Stability studies are conducted under various conditions to establish the shelf life and recommended storage conditions.

Below is a diagram illustrating the typical workflow for the production and certification of a CRM.







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